molecular formula C9H9NO2S B1321485 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 443955-31-5

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1321485
CAS No.: 443955-31-5
M. Wt: 195.24 g/mol
InChI Key: FDHINJNZZCOWOA-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic organic compound featuring a thiazine ring fused with a benzene ring. This compound is notable for its unique structure, which includes a hydroxymethyl group attached to the thiazine ring. Thiazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thiazine derivatives, making it a valuable compound for various applications .

Biological Activity

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound characterized by a thiazine ring fused with a benzene ring, notable for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its diverse applications, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C9_9H9_9NO2_2S, with a molar mass of 195.24 g/mol. Its predicted physical properties include a density of approximately 1.374 g/cm³ and a boiling point around 445.7 °C .

PropertyValue
Molecular FormulaC9_9H9_9NO2_2S
Molar Mass195.24 g/mol
Density1.374 g/cm³
Boiling Point445.7 °C
pKa12.76

Antimicrobial Activity

Research indicates that thiazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. For instance, certain derivatives have shown effectiveness against strains such as Aspergillus niger and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, derivatives of thiazine have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds related to this structure have been evaluated for their anti-inflammatory and antidiabetic properties. Some studies suggest potential applications in treating neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase (AChE), thus increasing acetylcholine levels in the brain .

The biological activity of this compound is believed to be mediated through interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, thereby modulating their activity. For example, it can form stable complexes with AChE or CDKs, inhibiting their function and leading to downstream effects such as reduced cell proliferation or increased apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of thiazine derivatives:

  • Antimicrobial Efficacy : A study reported that a derivative exhibited an MIC of 10 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
  • Cancer Cell Apoptosis : In vitro studies showed that treatment with thiazine derivatives resulted in a significant increase in apoptotic cells in breast cancer cell lines, indicating their potential as anticancer agents.
  • Neuroprotective Effects : Research involving animal models of Alzheimer's disease indicated that administration of thiazine derivatives improved cognitive function by inhibiting AChE activity .

Properties

IUPAC Name

6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHINJNZZCOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619200
Record name 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-31-5
Record name 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The acid (a) in tetrahydrofuran (50 ml) and triethylamine (4.7 ml) was cooled to 0° C. and isobutylchloroformate (4.02 ml) was added dropwise and the solution was stirred at 0° C. for 2 hours, when it was filtered into a stirred solution of sodium borohydride (3.14 g) in ice/water (50 ml). The mixture was stirred at 0° C. for 1 hour and allowed to warm to room temperature. It was acidified with 2M hydrochloric acid, evaporated to half volume, and the resulting product was collected, washed with water and dried in vacuo, to give a white solid (4.5 g).
Quantity
0 (± 1) mol
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Reaction Step One
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50 mL
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4.7 mL
Type
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Reaction Step One
Quantity
4.02 mL
Type
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Reaction Step Two

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